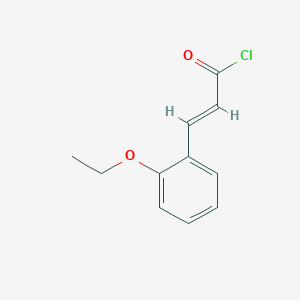

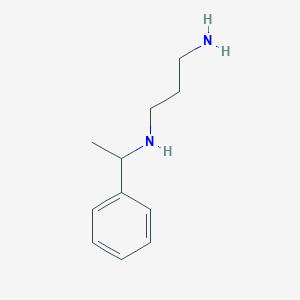

![molecular formula C5H11N3O2S B1315468 Hydrazinecarboxylic acid, 2-[(methylamino)thioxomethyl]-, ethyl ester CAS No. 53065-50-2](/img/structure/B1315468.png)

Hydrazinecarboxylic acid, 2-[(methylamino)thioxomethyl]-, ethyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available in the search results, it’s important to note that esters, a group to which this compound belongs, typically undergo reactions such as hydrolysis, which can be catalyzed by either an acid or a base . In acidic hydrolysis, water splits the ester bond, and the products are a carboxylic acid and an alcohol . In basic hydrolysis, also known as saponification, the products are a carboxylate salt and an alcohol .Scientific Research Applications

Fermented Beverage Safety

EC is a natural by-product in the production of fermented food and alcoholic beverages . It is carcinogenic and genotoxic, posing a significant food safety concern . In a study, a strain of Clavispora lusitaniae with a strong EC degradation ability was isolated . This strain decomposed 47.69% of EC after five days of fermentation . The strain also had the ability to produce aroma and ester, enhancing the flavor profile of the fermented beverage .

Flavor Enhancement

In addition to its role in safety, the strain of Clavispora lusitaniae that degrades EC also contributes to the flavor of fermented beverages . It was found that the strain could produce aroma and ester, with the esterification power reaching 30.78 mg/(g·100 h) . When added to rice wine fermentation, the strain decreased the EC content by 41.82% and added flavor substances such as ethyl acetate and β-phenylethanol .

Food Safety

EC has been identified in fermented foods and alcoholic beverages . Since it is a probable human carcinogen, reducing its content is important for food safety and human health . Various methods are used to minimize its content, including genetic modification of Saccharomyces cerevisiae wine strains, the use of lactic acid bacteria to consume arginine, direct degradation of EC by enzymes and microorganisms, and different technological methods of grape cultivation, alcoholic fermentation, wine aging, temperature and duration of storage and transportation .

Chemical Structure and Properties

The chemical formula of this compound is C3H8N2O2 . It has a molecular weight of 104.1078 . The structure of this compound is available as a 2D Mol file or as a computed 3D SD file .

Mechanism of Action

Target of Action

The primary target of Ethyl N-(methylcarbamothioylamino)carbamate is Shiga-like toxin 1 subunit B . This target is a bacteriophage H30 .

Mode of Action

It is known that carbamates, a class of compounds to which this compound belongs, act byinhibition of acetylcholinesterase (AChE) .

Pharmacokinetics

They are rapidly absorbed and widely distributed in the body, metabolized primarily in the liver, and excreted in the urine .

Result of Action

Carbamates have been shown to initiate, facilitate, or exacerbate pathological immune processes, resulting in immunotoxicity by induction of mutations in genes coding for immunoregulatory factors and modifying immune tolerance .

properties

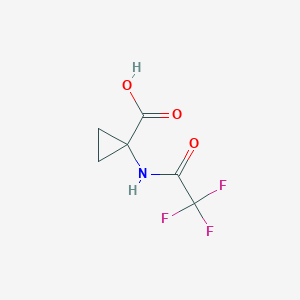

IUPAC Name |

ethyl N-(methylcarbamothioylamino)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N3O2S/c1-3-10-5(9)8-7-4(11)6-2/h3H2,1-2H3,(H,8,9)(H2,6,7,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGKDONBYFRNJST-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NNC(=S)NC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80497479 |

Source

|

| Record name | Ethyl 2-(methylcarbamothioyl)hydrazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80497479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl N-(methylcarbamothioylamino)carbamate | |

CAS RN |

53065-50-2 |

Source

|

| Record name | Ethyl 2-(methylcarbamothioyl)hydrazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80497479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

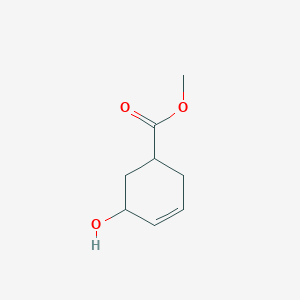

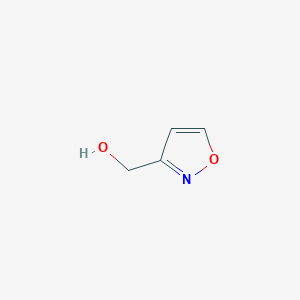

![2-[(4-Chlorophenyl)amino]isonicotinic acid](/img/structure/B1315404.png)